molecular formula C9H10O4 B1206713 3-Ethoxy-4-hydroxybenzoic acid CAS No. 5438-38-0

3-Ethoxy-4-hydroxybenzoic acid

Cat. No. B1206713
CAS RN: 5438-38-0
M. Wt: 182.17 g/mol
InChI Key: QFDSMZGWVHEDHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Ethoxy-4-hydroxybenzoic acid derivatives has been explored through various chemical pathways. For example, an efficient and cost-effective synthesis of a related compound, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, was achieved from 2-hydroxy-4-methylbenzoic acid in two steps, showcasing a potential pathway for synthesizing similar compounds with improved yield and purity (Salman et al., 2002). Another study outlined the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, demonstrating a method with an overall yield of 58% (Mi, 2006).

Molecular Structure Analysis

The molecular structures of related hydroxybenzoic acids were determined using gas-phase electron diffraction, supported by quantum chemical calculations. This method provides insights into the structural characteristics of 3- and 4-hydroxybenzoic acids, which can be applied to understand the molecular structure of 3-Ethoxy-4-hydroxybenzoic acid (Aarset et al., 2008).

Chemical Reactions and Properties

Research has shown that substituted benzoic acids can undergo various chemical reactions. For instance, the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air conditions leads to the formation of isocoumarin derivatives, indicating the reactivity and potential for functionalization of compounds like 3-Ethoxy-4-hydroxybenzoic acid (Shimizu et al., 2009).

Physical Properties Analysis

The encapsulation of flavor molecules like vanillic acid into layered double hydroxide (LDH) to produce nanohybrids was studied, revealing the structure and release kinetics of these nanohybrids. This research provides a framework for understanding the physical properties of 3-Ethoxy-4-hydroxybenzoic acid and its potential for controlled release in various applications (Hong et al., 2008).

Chemical Properties Analysis

The study of pseudopolymorphs of hydroxybenzoic acid derivatives provides valuable insights into the chemical properties of these compounds. By incorporating hydrophobic and hydrophilic groups on an aromatic ring, researchers have influenced the self-assembly in the solid lattice, highlighting the potential chemical versatility of 3-Ethoxy-4-hydroxybenzoic acid (Jayaraman et al., 2004).

Scientific Research Applications

Identification in Urinary Profiling

3-Ethoxy-4-hydroxybenzoic acid is identified in urinary organic acid profiling. High concentrations of this compound, along with traces of 3-ethoxy-4-hydroxymandelic acid, were discovered in patients consuming synthetic diets flavored with 3-ethoxy-4-hydroxybenzaldehyde, an artificial vanilla-like flavoring (Mamer, Montgomery, Deckelbaum, & Granot, 1985).

Spectral Analysis and Detection

Vanillic acid (3-methoxy-4-hydroxybenzoic acid) has been extensively studied for its spectral characteristics, which are similar to 3-ethoxy-4-hydroxybenzoic acid. Infrared and Raman spectra analyses, supported by quantum chemical computations, have been conducted to explore its potential in analytical applications, particularly in detecting vanillic acid at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).

Metabolic Pathways

3-Ethoxy-4-hydroxybenzoic acid appears in human urine occasionally, following ingestion of ethylvanillin found in some artificial vanilla flavorings. After ingestion, free ethylvanillic acid, its glucuronide conjugate, and a glycine conjugate are excreted (Nolan & Armstrong, 1960).

Synthetic Applications

An efficient and cost-effective synthesis method for 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide (an oral hypoglycemic agent), has been developed. This synthesis starts from 2-hydroxy-4-methylbenzoic acid, demonstrating the industrial relevance of derivatives of 3-ethoxy-4-hydroxybenzoic acid (Salman et al., 2002).

Biotechnological Applications

4-Hydroxybenzoic acid, closely related to 3-ethoxy-4-hydroxybenzoic acid, is emerging as an important intermediate for value-added bioproducts. Its biosynthesis has been leveraged for producing compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, indicating potential applications of its derivatives in food, cosmetics, pharmacy, and more (Wang, Bilal, Hu, Wang, & Zhang, 2018).

Encapsulation for Controlled Release

The encapsulation of flavor molecules, such as vanillic acid (structurally related to 3-ethoxy-4-hydroxybenzoic acid), into layered inorganic nanoparticles has been explored for controlled release applications. This indicates potential uses of 3-ethoxy-4-hydroxybenzoic acid in the food industry (Hong, Oh, & Choy, 2008).

Safety And Hazards

3-Ethoxy-4-hydroxybenzoic acid has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

3-ethoxy-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSMZGWVHEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202751
Record name 3-Ethoxy-4-hydroxybenzoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Ethoxy-4-hydroxybenzoic acid

CAS RN

5438-38-0
Record name 3-Ethoxy-4-hydroxybenzoic acid
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Record name 3-Ethoxy-4-hydroxybenzoic acid
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Record name 5438-38-0
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Record name 3-Ethoxy-4-hydroxybenzoic acid
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Record name 3-ETHOXY-4-HYDROXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

A solution of silver nitrate (45.0 g, 265.0 mmol, 1.0 equiv) in water (230 mL) was treated with NaOH (10.6 g, 265 mmol, 1.0 equiv) and stirred for 20 min at rt. The formed precipitate was filtered off, washed with water (3×200 mL) and directly suspended in water (260 mL). To this suspension was added 3-ethoxy-4-hydroxy-benzaldehyde (20.0 g, 120.4 mmol, 0.45 equiv) and NaOH (26.5 g, 662.5 mmol, 2.5 equiv) the reaction mixture heated to reflux for 2 h. The reaction mixture was filtered, acidified to pH 2 by addition of sulfuric acid and the solution extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4, the solvent removed by evaporation under reduced pressure and the crude material purified over a plug of silica eluting with dichloromethane/methanol/acetic acid (97:2:1) to give 5.8 g (27%) of the title compound. 1H NMR (300 MHz, DMSO): δ 1.32 (t, J=7.0 Hz, 3H), 4.04 (q, J=7.0 Hz, 2H), 6.88 (d, J=8.0 Hz, 1H), 7.46 (s, 1H), 7.48 (d, J=8.0 Hz, 1H), 9.67 (br s, 1H), 12.42 (br s, 1H). 13C NMR (75 MHz, DMSO): δ 14.52, 63.93, 114.09, 115.11, 121.68, 123.49, 146.29, 151.32, 167.22. MS (ISN): 181.0 [M−H]−.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
45 g
Type
catalyst
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
GA Hill, J Ratcliffe, P Smith - Nature, 1958 - nature.com
IN a recent communication 1 an increased excretion of vanillic acid during the stress of motor-rally driving was reported. The 1958 Royal Automobile Club rally offered an opportunity to …
Number of citations: 9 www.nature.com
OA Mamer, JA Montgomery… - Biomedical mass …, 1985 - Wiley Online Library
… It has been discovered recently that several patients undergoing urinary organic acid profiling excrete high concentrations of 3-ethoxy-4-hydroxybenzoic acid and traces of 3-ethoxy-4-…
Number of citations: 10 onlinelibrary.wiley.com
TK Kirk, LF Lorenz - Applied microbiology, 1974 - Am Soc Microbiol
… To slow this rapid loss of culated for the phenolic product of dealkylation in subsequent studies, we used ethers of the ethyl analog of vanillic acid: 3-ethoxy-4-hydroxybenzoic acid 1-…
Number of citations: 16 journals.asm.org
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1953 - ACS Publications
… vanillic acid and 3-ethoxy-4-hydroxybenzoic acid were prepared … corresponding amides of 3-ethoxy-4-hydroxybenzoic acid. … and the closely related 3ethoxy-4-hydroxybenzoic acid were …
Number of citations: 0 pubs.acs.org
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1952 - ACS Publications
… of the related 3- ethoxy-4-hydroxybenzoic acid and … recently prepared 3-ethoxy-4hydroxybenzoic acid from the corresponding … The desire to derive 3-ethoxy-4-hydroxybenzoic acid from …
Number of citations: 5 pubs.acs.org
SB Pakhare, M Ubale, J Gawai, M Farooqui - 2015 - rasayanjournal.co.in
… The unconsumed KMnO4 was determined spectrophotometrically and the product 3-Ethoxy-4-Hydroxybenzoic acid was verified by TLC. The stochiometry is determined to be 1:1. …
Number of citations: 3 rasayanjournal.co.in
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1953 - ACS Publications
… from dilute methanol; 3-ethoxy-4-hydroxybenzoic acid was … point with authentic 3ethoxy-4-hydroxybenzoic acid. The … , 20%; and 3-ethoxy-4-hydroxybenzoic acid, 30%. Esterification …
Number of citations: 12 pubs.acs.org
C Nolan, MD Armstrong - Proceedings of the Society for …, 1960 - journals.sagepub.com
… in add i tion to vanillin, so ethylvanillic acid (3ethoxy-4-hydroxybenzoic acid ) was prepared : it has the same Chromatographic properties as compound 28. The vanilla Havoring used in …
Number of citations: 6 journals.sagepub.com
D CARBONERA, V COSI - Il Policlinico. Sezione Pratica, 1963 - europepmc.org
[EFFECT OF 3-ETHOXY-4-HYDROXYBENZOIC ACID DIETHYLAMIDE ON BARBITURATE ANESTHESIA IN ANIMALS AND MAN]. - Abstract - Europe PMC … [EFFECT OF 3-ETHOXY-4-HYDROXYBENZOIC …
Number of citations: 2 europepmc.org
H Lund - Journal of the American Chemical Society, 1952 - ACS Publications
… of the related 3- ethoxy-4-hydroxybenzoic acid and … recently prepared 3-ethoxy-4hydroxybenzoic acid from the corresponding … The desire to derive 3-ethoxy-4-hydroxybenzoic acid from …
Number of citations: 74 pubs.acs.org

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